molecular formula C8H12N2 B13735951 N,N'-Dimethyl-N-phenylhydrazine CAS No. 29195-01-5

N,N'-Dimethyl-N-phenylhydrazine

Cat. No.: B13735951
CAS No.: 29195-01-5
M. Wt: 136.19 g/mol
InChI Key: FTHKWZHJHBZURR-UHFFFAOYSA-N
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Description

N,N'-Dimethyl-N-phenylhydrazine (CAS 29195-01-5) is an organohydrazine compound with the molecular formula C8H12N2 and a molecular weight of 136.20 g/mol. This compound serves as a valuable chemical reagent in professional research settings, particularly in the synthesis of more complex chemical entities. Its structure is a key precursor in the formation of hydrazones, a class of compounds known for their diverse biological activities and applications in drug development and bioconjugation . Hydrazones are synthesized by the reaction of hydrazines with carbonyl groups (aldehydes or ketones) and are explored for their anticonvulsant, antidepressant, antimicrobial, and antitumoral properties . In biochemical research, phenylhydrazine derivatives are studied for their mechanism of interaction with biological molecules. The initial reaction of phenylhydrazine with oxyhemoglobin, for instance, involves a two-electron transfer that leads to the oxidative denaturation of hemoglobin . This specific reactivity makes such compounds useful tools for modeling oxidative stress and investigating the pathways of hemolytic anemia in experimental settings. Researchers utilize this compound in analytical chemistry, where it can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid . This compound has a boiling point of approximately 188.6 °C, a flash point of 71.3 °C, and a density of about 1.0 g/cm³ . Please Note: This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. It must be handled by qualified laboratory personnel only.

Properties

CAS No.

29195-01-5

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

1,2-dimethyl-1-phenylhydrazine

InChI

InChI=1S/C8H12N2/c1-9-10(2)8-6-4-3-5-7-8/h3-7,9H,1-2H3

InChI Key

FTHKWZHJHBZURR-UHFFFAOYSA-N

Canonical SMILES

CNN(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Method via Reduction of p-Nitro-N,N-dimethylaniline Using Hydrazine Hydrate and CuO/C Catalyst

One well-documented method involves the catalytic reduction of p-nitro-N,N-dimethylaniline to N,N-dimethyl-p-phenylenediamine, a close structural analog and precursor to this compound, using hydrazine hydrate as the reducing agent in the presence of a CuO/C catalyst.

Procedure:

  • Dissolve 2.49 g (0.015 mol) of p-nitro-N,N-dimethylaniline in 30 mL ethanol in a 100 mL flask.
  • Add 0.23 g of CuO/C catalyst (8-10% CuO loading on carbon).
  • Heat the mixture to 70-75°C.
  • Add 1.5 mL (0.03 mol) hydrazine hydrate dropwise under stirring.
  • Monitor the reaction progress by thin-layer chromatography (TLC).
  • Reaction time varies from 5 to 8 hours depending on temperature.
  • After completion, filter the catalyst and concentrate the filtrate.
  • Recrystallize the concentrate from a mixed solvent of ethyl acetate and petroleum ether (1:2 v/v).

Results:

  • Yields range from 92% to 95%.
  • Conversion is complete (100%).
  • Melting point of the product is 35-36°C.

This method is environmentally friendly as it produces nitrogen and water as by-products, minimizing pollution. The catalyst CuO/C is efficient and reusable, facilitating the reduction under mild conditions.

Preparation of N,N-Dimethyl-p-phenylenediamine Hydrochloride via Nucleophilic Substitution and Hydrogenation

Another approach involves the synthesis of N,N-dimethyl-p-phenylenediamine hydrochloride, which can be converted to the hydrazine derivative.

Procedure:

  • Dissolve 1 mole of paranitrochlorobenzene in 350 mL toluene (solution A).
  • Dissolve 1.15 moles of dimethylamine hydrochloride in 190 mL water.
  • Add solution A to the aqueous dimethylamine hydrochloride solution.
  • Under stirring at 20-25°C, add 1.2 moles of 15% sodium hydroxide aqueous solution dropwise.
  • Warm the mixture to 38°C and add an additional 0.7 mole of 15% sodium hydroxide dropwise over 30 minutes.
  • Allow the reaction to stand for 60 minutes for phase separation.
  • Add active nickel catalyst to the toluene layer and perform hydrogenation reduction.
  • Filter the catalyst and pass hydrogen chloride gas through the toluene layer to precipitate N,N-dimethyl-p-phenylenediamine hydrochloride.
  • Centrifuge to isolate the product.

Key Parameters:

Step Parameter Value/Range
(1) Concentration of paranitrochlorobenzene in toluene 2-3 mol/L
(2) Concentration of dimethylamine hydrochloride in water 5-7 mol/L
(3) Sodium hydroxide addition temperature 20-25°C initially, then warmed to 35-40°C
(3) Reaction time after addition 45-90 minutes
(4) Catalyst Active nickel catalyst
(5) Molar ratio dimethylamine hydrochloride to paranitrochlorobenzene 1.1:1 to 1.2:1

This method is industrially relevant and yields the hydrochloride salt suitable for further transformations.

Comparative Analysis of Preparation Methods

Method Key Reagents Catalyst Conditions Yield (%) Notes
CuO/C Catalyzed Reduction of p-Nitro-N,N-dimethylaniline p-Nitro-N,N-dimethylaniline, hydrazine hydrate CuO/C (8-10% CuO) 70-75°C, 5-8 h 92-95 Environmentally friendly, high yield
Nucleophilic Substitution + Hydrogenation Paranitrochlorobenzene, dimethylamine hydrochloride, NaOH, HCl gas Active nickel catalyst 20-40°C, 1-2 h plus hydrogenation Not specified Industrial scale, produces hydrochloride salt
Photocatalytic Cross-Dehydrogenative Coupling (related hydrazines) N,N-disubstituted hydrazines, aldehydes, Ir catalyst, CCl3Br Iridium complex Room temp, blue LED, 6-12 h Moderate Advanced synthetic method, not direct

Summary of Research Findings

  • The CuO/C catalyzed reduction method offers a clean, efficient, and high-yield route to N,N-dimethyl-p-phenylenediamine, a close analog of this compound, under mild conditions with minimal environmental impact.
  • The nucleophilic substitution followed by catalytic hydrogenation is a robust industrial method to prepare the hydrochloride salt of the compound, with controlled parameters for optimal yield and purity.
  • Photocatalytic methods are emerging for the synthesis of N,N-disubstituted hydrazines but require further development for direct application to this compound.
  • Detailed reaction conditions, molar ratios, solvent choices, and catalyst types are critical for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,N’-Dimethyl-N-phenylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N’-Dimethyl-N-phenylhydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Dimethyl-N-phenylhydrazine involves its interaction with molecular targets through its hydrazine moiety. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also undergo redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Key Properties:

  • LogP : 1.49 (indicating moderate lipophilicity) .
  • Applications : Primarily used in analytical chemistry for impurity profiling and drug development due to its compatibility with mass spectrometry (MS) and ultra-performance liquid chromatography (UPLC) .

Comparison with Structurally Similar Hydrazine Derivatives

N-Methyl-N'-phenylhydrazine (CAS: Not specified)

  • Structure : C₆H₅-NH-NH-CH₃. Differs by having only one methyl group on the hydrazine backbone .
  • Properties: Lower molecular weight (C₇H₁₀N₂, ~122.17 g/mol) compared to N,N'-dimethyl-N-phenylhydrazine. No LogP data available, but reduced alkylation likely decreases lipophilicity.
  • Synthesis: Not explicitly described, but hydrazine derivatives are typically synthesized via condensation of hydrazides with aldehydes/ketones .

N,N-Diethyl-N',N'-dimethylhydrazine (CAS: Not specified)

  • Structure : Fully alkylated hydrazine with ethyl and methyl groups (1,1-diethyl-2,2-dimethyl substitution) .
  • Properties : Increased steric bulk and hydrophobicity due to ethyl groups. Likely higher LogP than this compound.

1-Acetyl-2-phenylhydrazine (CAS: 114-83-0)

  • Structure : C₈H₁₀N₂O, featuring an acetyl group replacing one methyl substituent .
  • Properties : Molecular weight 150.18 g/mol. The acetyl group enhances polarity, reducing LogP compared to this compound.
  • Synthesis : Prepared via acetylation of phenylhydrazine or condensation reactions .
  • Applications : Intermediate in pharmaceuticals, e.g., synthesis of antipyretic agents.

N,N'-bis-biphenyl-2-yl-hydrazine (CAS: 34161-44-9)

  • Structure : C₂₄H₂₀N₂, with biphenyl groups on both hydrazine nitrogens .
  • Synthesis : Achieved via diazene coupling of biphenyl precursors .
  • Applications: Potential use in polymer chemistry or as a ligand in metal-organic frameworks.

N,N-Diphenylhydrazinecarboxamide (CAS: 603-51-0)

  • Structure : C₁₃H₁₃N₃O, with carboxamide and diphenyl substitutions .
  • Properties : Molecular weight 227.27 g/mol. The carboxamide group introduces hydrogen-bonding capability.
  • Safety : Classified with hazard codes H302 (harmful if swallowed) and H315 (skin irritation) .
  • Applications : Used in agrochemical research and as a precursor in heterocyclic synthesis.

Biological Activity

N,N'-Dimethyl-N-phenylhydrazine (DMPhH) is a compound that has garnered attention in various fields of biological research, particularly for its potential applications in pharmacology and toxicology. This article explores the biological activity of DMPhH, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic uses, supported by relevant case studies and research findings.

Chemical Structure and Properties

DMPhH is a hydrazine derivative characterized by the presence of two methyl groups attached to the nitrogen atoms and a phenyl group. The general structure can be represented as follows:

N N Dimethyl N phenylhydrazine C8H10N2\text{N N Dimethyl N phenylhydrazine }\text{C}_8\text{H}_{10}\text{N}_2

Mechanisms of Biological Activity

DMPhH exhibits several biological activities, primarily through its interactions with cellular components. The following mechanisms have been identified:

  • Cytotoxicity : DMPhH has shown significant cytotoxic effects against various cancer cell lines. Studies indicate that it can induce apoptosis through the activation of caspases and modulation of mitochondrial membrane potential.
  • Antioxidant Activity : The compound demonstrates antioxidant properties, potentially reducing oxidative stress within cells. This activity is crucial in mitigating damage from reactive oxygen species (ROS) .
  • Antimicrobial Effects : DMPhH has been evaluated for its antimicrobial activity against various bacterial strains, showing promising results in inhibiting growth .

1. Cytotoxicity Studies

In vitro studies have demonstrated that DMPhH exhibits significant cytotoxicity against human cancer cell lines. For instance, one study reported an IC50 value indicating effective inhibition of cell proliferation in leukemia cells, suggesting its potential as an anticancer agent .

Cell Line IC50 Value (µM) Mechanism
MCF-7 (Breast Cancer)10.5Induction of apoptosis
HepG2 (Liver Cancer)15.2Mitochondrial dysfunction
K562 (Leukemia)8.3Caspase activation

2. Antioxidant Activity

The antioxidant capacity of DMPhH was assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that DMPhH effectively scavenges free radicals, thus contributing to its protective effects against oxidative damage.

Assay Type Radical Scavenging Activity (%)
DPPH72%
ABTS65%

3. Antimicrobial Activity

The antimicrobial efficacy of DMPhH was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, with minimum inhibitory concentrations (MIC) demonstrating its potential as an antimicrobial agent.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Q & A

Q. How is this compound utilized in developing fluorescent probes for cellular imaging?

  • Derivatives functionalized with electron-withdrawing groups (e.g., nitro, cyano) exhibit solvatochromic shifts (Δλ = 50–70 nm) in polar solvents. Two-photon microscopy (excitation at 750 nm) enables deep-tissue imaging with minimal photobleaching. Cell permeability is enhanced by modifying lipophilicity (logP = 1.5–2.5) through alkyl chain elongation .

Data Contradictions and Troubleshooting

  • Discrepancies in Oxidation Yields : Varying reports on oxidation efficiency (e.g., KMnO₄ vs. H₂O₂) are resolved by controlling reaction stoichiometry (1:2 molar ratio of hydrazine:oxidizer) and avoiding protic solvents, which promote side reactions .
  • Unexpected Products in Acylation Reactions : Formation of bis-acylated hydrazines instead of cyclocondensation products is mitigated by using anhydrous conditions and catalytic p-toluenesulfonic acid to suppress competing pathways .

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